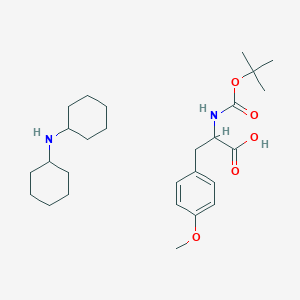
Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt is a chemical compound used primarily in proteomics research. It is a derivative of phenylalanine, an essential amino acid, modified with a Boc (tert-butoxycarbonyl) protecting group and a methoxy group at the 4-position. The dicyclohexylammonium salt form enhances its solubility and stability, making it suitable for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: DL-phenylalanine, methanol, and dicyclohexylamine.
Reaction Steps:
Methylation: DL-phenylalanine is reacted with methanol in the presence of a strong acid catalyst (e.g., hydrochloric acid) to introduce the methoxy group at the 4-position.
Boc Protection: The resulting 4-methoxy-DL-phenylalanine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to add the Boc protecting group.
Salt Formation: The Boc-protected 4-methoxy-DL-phenylalanine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes using large reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The amino group of phenylalanine can be oxidized to form phenylpyruvic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Halogenating agents (e.g., thionyl chloride) and nucleophiles (e.g., sodium methoxide).
Major Products Formed:
Oxidation: Phenylpyruvic acid.
Reduction: 4-methoxy-DL-phenylalanine alcohol.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the design and synthesis of peptide-based drugs and diagnostic agents.
Industry: It is utilized in the production of biologically active compounds and materials.
Mecanismo De Acción
The mechanism by which Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt exerts its effects depends on its specific application. In proteomics research, it is often used as a reagent to protect amino groups during peptide synthesis. The Boc group is selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides.
Molecular Targets and Pathways:
Peptide Synthesis: The compound is involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, modulating their activity and affecting biological processes.
Comparación Con Compuestos Similares
Boc-4-methoxy-L-phenylalanine
Boc-DL-phenylalanine
Boc-4-methoxy-DL-tyrosine
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKLMYRLRRACCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
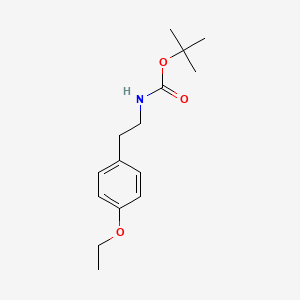
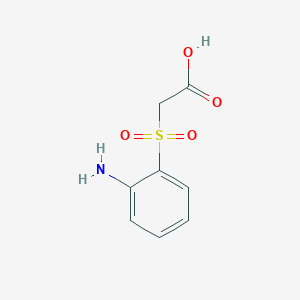
![3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
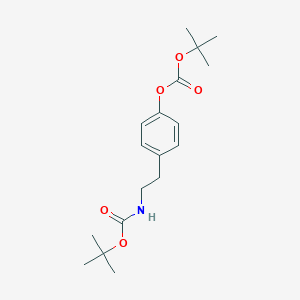
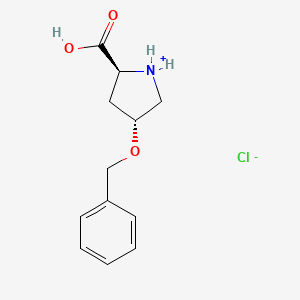
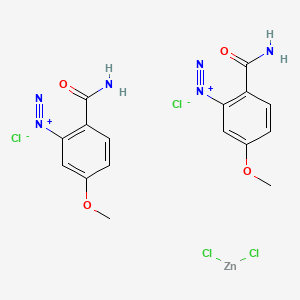
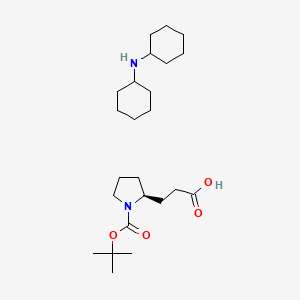

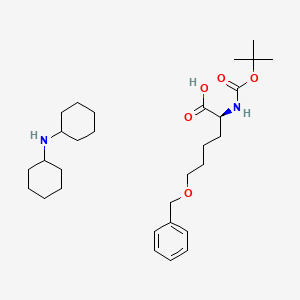
![(2S)-2-azaniumyl-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoate](/img/structure/B7889803.png)
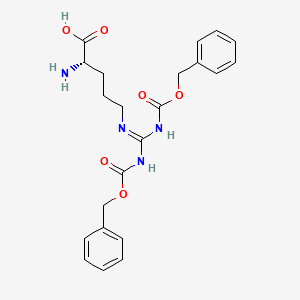
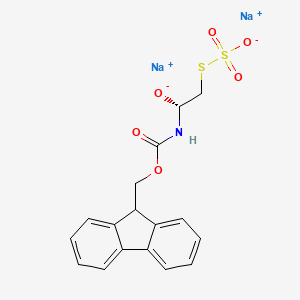
![disodium;(2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7889841.png)

